Lipophilicity Advantage: 15-Fold Higher Log P than Parent Furazan Enhances Membrane Permeability Potential
Methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate has an experimentally validated log P of 0.94, compared to the parent heterocycle furazan (1,2,5-oxadiazole) which has a log P of -0.25 . This log P difference of 1.19 units translates to approximately a 15.5-fold higher octanol-water partition coefficient (calculated as 10^1.19), indicating substantially enhanced lipophilicity. The Log D at pH 7.4 is 0.84 for the target compound versus 0.02 for furazan, a 6.6-fold difference under physiologically relevant conditions .
| Evidence Dimension | Octanol-water partition coefficient (Log P) |
|---|---|
| Target Compound Data | ACD/LogP = 0.94; XLogP3 = 0.9; Log D (pH 7.4) = 0.84 |
| Comparator Or Baseline | Furazan (1,2,5-oxadiazole): ACD/LogP = -0.25; Log D (pH 7.4) = 0.02 |
| Quantified Difference | Δ Log P = 1.19 (approximately 15.5-fold higher partitioning); Δ Log D (pH 7.4) = 0.82 (6.6-fold higher) |
| Conditions | ACD/Labs Percepta Platform predictions (version 14.00); experimental Log Kow confirmation for target compound (Calvino, R et al., 1992) |
Why This Matters
Higher lipophilicity within the optimal Log P range (0–3) for oral bioavailability makes this compound a more suitable starting point for medicinal chemistry programs targeting intracellular or CNS-penetrant agents than the parent furazan, reducing the number of synthetic steps needed to achieve drug-like lipophilicity.
